molecular formula C9H11NO2 B1429718 3-(5-Methylpyridin-3-yl)propanoic acid CAS No. 1256810-53-3

3-(5-Methylpyridin-3-yl)propanoic acid

Cat. No. B1429718
M. Wt: 165.19 g/mol
InChI Key: XGXXQNPWMCFKOV-UHFFFAOYSA-N
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Description

3-(5-Methylpyridin-3-yl)propanoic acid, also known as MPPA, is a synthetic organic compound . It has a molecular weight of 165.19 and is typically a pale-yellow to yellow-brown solid . This compound has potential applications within various scientific research fields.


Molecular Structure Analysis

The molecular formula of 3-(5-Methylpyridin-3-yl)propanoic acid is C9H11NO2 . The InChI code is 1S/C9H11NO2/c1-7-4-8(6-10-5-7)2-3-9(11)12/h4-6H,2-3H2,1H3,(H,11,12) .


Physical And Chemical Properties Analysis

3-(5-Methylpyridin-3-yl)propanoic acid is a powder at room temperature . It has a molecular weight of 165.19 .

Scientific Research Applications

Synthesis and Chemical Characterization

One study detailed an improved synthesis method for related propanoic acid derivatives, emphasizing practical, convenient processes that offer advantages such as milder reaction conditions, simpler operations, and high yields. This advancement in synthetic methodology could facilitate the exploration of these compounds in various scientific applications due to improved accessibility and efficiency (Deng Yong, 2010).

Antiproliferative and Biological Activities

Another research focus is on the antiproliferative and biological activities of propanoic acid derivatives. For instance, derivatives of 2-(5-arylidene-2,4-dioxotetrahydrothiazole-3-yl)propanoic acid were synthesized and characterized for their antiproliferative activity against human cancer cell lines, including colon cancer, breast cancer, and myelogenous leukemia. These compounds exhibited significant effects, suggesting potential for development into therapeutic agents (B. Božić et al., 2017).

Molecular Engineering for Solar Cell Applications

Molecular engineering efforts have produced organic sensitizers, including derivatives of propanoic acid, for solar cell applications. These sensitizers, engineered at a molecular level, have shown unprecedented efficiency in converting incident photons to current, underscoring their potential in renewable energy technologies (Sanghoon Kim et al., 2006).

Antimicrobial Drug Development

The structural similarity of certain propanoic acid derivatives with fluoroquinolone antibiotics has led to investigations into their potential as scaffolds for creating new antimicrobial drugs. Analytical methods for quality control of these promising active pharmaceutical ingredients (APIs) have been analyzed and tested, highlighting the importance of developing new antibiotics amid increasing microbial resistance (V. O. Zubkov et al., 2016).

Fluorescence Derivatization for Bioassays

Research into fluorescence derivatization of amino acids using naphthalenylamino propanoic acid derivatives has shown strong fluorescence characteristics, making these compounds suitable for biological assays and studies involving DNA interaction (V. Frade et al., 2007).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

properties

IUPAC Name

3-(5-methylpyridin-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7-4-8(6-10-5-7)2-3-9(11)12/h4-6H,2-3H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGXXQNPWMCFKOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Methylpyridin-3-yl)propanoic acid

CAS RN

1256810-53-3
Record name 3-(5-methylpyridin-3-yl)propanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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